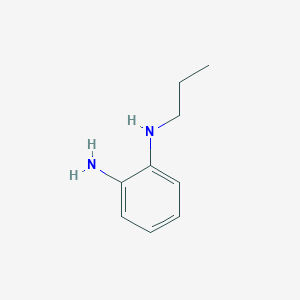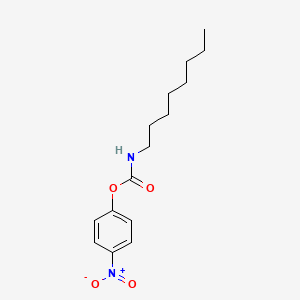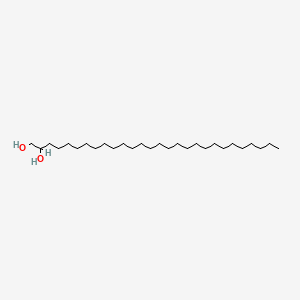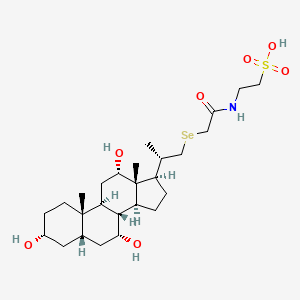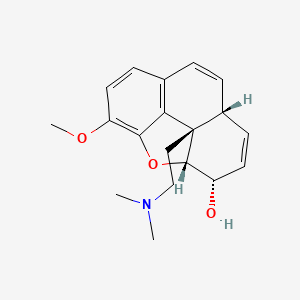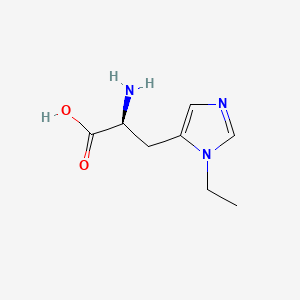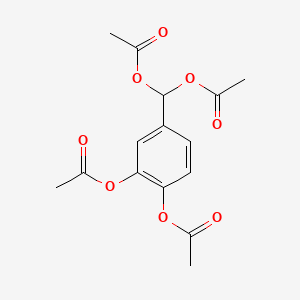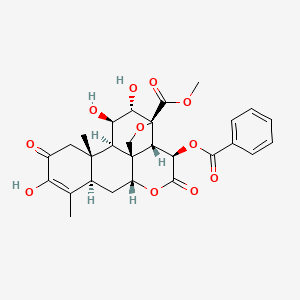
Bruceantarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceantarin is a potent antineoplastic agent . It is utilized in leukemia and breast cancer research . In vitro, this compound exhibits potent antineoplastic activity against MCF-7 and MDA-MB-231 cells .
Synthesis Analysis
The synthesis of this compound is a complex process that requires advanced chemical techniques . The compound is a customized synthesis product .
Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced tools such as molecular docking . The molecular weight of this compound is 542.53 and its formula is C28H30O11 .
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Bruceantin, isolated from Brucea antidysenterica, has demonstrated notable cytotoxic properties against various cancer cells, including leukemia, lymphoma, and myeloma. Studies have shown its ability to induce cell differentiation and apoptosis in cancer cells, particularly in leukemia, lymphoma, and myeloma cell lines. This effect involves down-regulating c-MYC and triggering the caspase and mitochondrial pathways. In vivo experiments using human-SCID xenografts revealed that bruceantin could induce tumor regression in both early and advanced stages without significant toxicity. This suggests its potential as a therapeutic agent against hematological malignancies (Cuendet & Pezzuto, 2004).
Role in Cancer Treatment
Brucea javanica, from which bruceantin is derived, is used in traditional Chinese medicine for treating various cancers. Research has highlighted its efficacy, especially in combination with conventional cancer treatments. The primary components responsible for its antitumor effects are identified as tetracyclic triterpene quassinoids. This herb has been specifically noted for its use in lung and gastrointestinal cancer treatments. However, the poor water solubility and bioavailability of its active components necessitate the development of nanoparticulate delivery systems to enhance its clinical application (Chen et al., 2013).
Apoptotic Effects
Studies have also examined the apoptotic effects of compounds like Brucein D, derived from Brucea javanica, on cancer cells. One notable study demonstrated that Brucein D inhibits hepatocellular carcinoma cell growth by inducing apoptosis and modulating microRNA expression, specifically miR-95. This suggests a pathway for its anticancer activity, highlighting the importance of miRNA modulation in its therapeutic effects (Xiao et al., 2014).
Protein Synthesis Inhibition
The antitumor compound bruceantin has been found to irreversibly inhibit protein synthesis in various cell types, including HeLa cells and rabbit reticulocytes. It primarily inhibits the initiation of protein synthesis, with higher concentrations affecting peptide chain elongation. This mode of action correlates with its antitumor activity in experimental animals and underlines the importance of its structure in its efficacy (Liao, Kupchan, & Horwitz, 1976).
Brucea javanica in Traditional Medicine
The fruit of Brucea javanica, containing compounds like bruceantin, has been traditionally used for treating ailments like amebic dysentery and malaria. It has also shown efficacy against various cancer types, including pancreatic and colorectal cancers, by inducing apoptosis through both extrinsic and intrinsic pathways. This highlights the potential of Brucea javanica and its derivatives in cancer therapy (Bagheri et al., 2018).
Propiedades
Número CAS |
41451-76-7 |
|---|---|
Fórmula molecular |
C28H30O11 |
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,14,16,18-22,30-32H,9-11H2,1-3H3/t14-,16+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |
Clave InChI |
TUKVWIYSWDDKKX-QQHLYMAWSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
SMILES canónico |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Otros números CAS |
41451-76-7 |
Sinónimos |
bruceantarin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




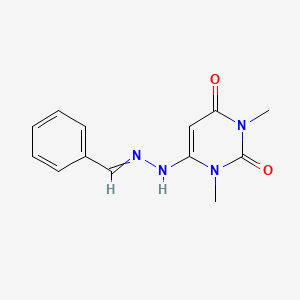
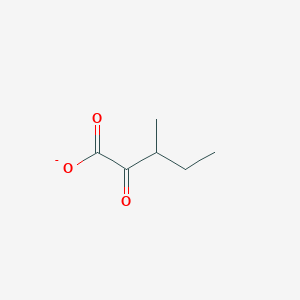
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
